Product packaging for 6,6'-Oxybis-(Cat. No.:)

6,6'-Oxybis-

Cat. No.: B12322964
M. Wt: 453.4 g/mol
InChI Key: PFYLRUAKXPPAKO-UHFFFAOYSA-N
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Description

Significance of Ethereal Linkages in Advanced Chemical Architectures

Ethereal linkages are ubiquitous in organic chemistry and are vital components in the design of advanced chemical architectures. The oxygen atom in an ether linkage, with its lone pairs of electrons, imparts moderate polarity to molecules, enabling interactions with both polar and non-polar substances, thus enhancing solubility and acting as effective solvents for a wide range of compounds solubilityofthings.combritannica.com. Unlike alcohols, ethers cannot engage in intermolecular hydrogen bonding with themselves due to the absence of an O-H bond. However, they can form hydrogen bonds with molecules possessing O-H or N-H bonds, which is significant for their solvent properties solubilityofthings.combritannica.com.

Overview of Diverse Chemical Structures Incorporating the 6,6'-Oxybis- Moiety

The "6,6'-Oxybis-" motif specifically denotes an ether linkage connecting two identical molecular fragments at their sixth positions. While the broader "oxybis-" descriptor appears in numerous compounds with linkages at different positions (e.g., 1,1'- or 4,4'-), the 6,6'-arrangement is less commonly cataloged but present in specific chemical classes.

One notable example is 6,6'-Oxybis[2,2-dimethyl-1-hexanol] . This compound features two 2,2-dimethyl-1-hexanol (B1605905) units joined by an ether bridge at their respective sixth carbon atoms. Research has indicated that this molecule exhibits inhibitory activity against lipid synthesis, with an IC50 value of 11 μM, suggesting potential applications in metabolic research or therapeutic development related to lipid disorders glpbio.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14NaO7S2 B12322964 6,6'-Oxybis-

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H14NaO7S2

Molecular Weight

453.4 g/mol

InChI

InChI=1S/C20H14O7S2.Na/c21-28(22,23)19-7-3-13-9-17(5-1-15(13)11-19)27-18-6-2-16-12-20(29(24,25)26)8-4-14(16)10-18;/h1-12H,(H,21,22,23)(H,24,25,26);

InChI Key

PFYLRUAKXPPAKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1OC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O.[Na]

Origin of Product

United States

Synthetic Methodologies for 6,6 Oxybis Containing Compounds

Strategies for Constructing the Central 6,6'-Oxybis- Ethereal Bridge

The formation of the diaryl ether linkage, specifically connecting two naphthalene (B1677914) rings at their 6 and 6' positions via an oxygen atom, is a key step in synthesizing the 6,6'-oxybis- core. The Ullmann condensation and related copper-catalyzed coupling reactions are primary methods employed for this transformation. These reactions typically involve the coupling of an aryl halide with a phenol (B47542) or alkoxide in the presence of a copper catalyst.

The Ullmann condensation, a well-established copper-promoted reaction, facilitates the formation of C-O bonds by coupling aryl halides with phenols or alkoxides wikipedia.orgtcichemicals.comwikidoc.org. Traditionally, these reactions required high temperatures (often exceeding 210 °C) and polar solvents, and were most effective with activated aryl halides wikipedia.orgtcichemicals.com. Modern advancements have introduced soluble copper catalysts supported by ligands, enabling milder reaction conditions and broader substrate scope, including aryl bromides wikipedia.orgtcichemicals.comarkat-usa.org. For instance, copper(I) catalysts like CuIPPh₃ have been utilized in non-polar solvents such as toluene (B28343) or xylene with bases like K₂CO₃, demonstrating good yields, particularly with electron-poor aryl bromides and electron-rich phenols arkat-usa.org.

Nucleophilic aromatic substitution (SNAr) is another potential route, though it typically requires electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack openstax.orglibretexts.orgpressbooks.pub. In the absence of such activating groups, SNAr reactions on simple aryl halides are generally unfavorable due to the high energy of the intermediate carbanion openstax.orglibretexts.org. However, copper catalysis has significantly expanded the scope of C-O bond formation, allowing for the synthesis of aryl ethers under milder conditions, often bypassing the need for strongly activating substituents tcichemicals.comarkat-usa.org. Copper-catalyzed C-H arylation has also emerged as a strategy for functionalizing polycyclic aromatic hydrocarbons, though this usually targets specific positions and may not directly form the ether bridge in the context of 6,6'-oxybis-naphthalene synthesis without pre-functionalized precursors beilstein-journals.org.

The synthesis of the 6,6'-oxybisnaphthalene core would likely involve the reaction of a 6-halonaphthalene derivative with a 6-naphthol derivative, or the self-coupling of a 6-halonaphthalene in the presence of a suitable oxygen source and catalyst. For example, Ullmann-type coupling of 6,6'-dihalonaphthalenes with 6-naphthol derivatives, or the copper-catalyzed coupling of 6-halonaphthalene with 6-naphthol, are viable strategies wikipedia.orgtcichemicals.comarkat-usa.orgresearchgate.net.

Synthesis of Sulfonated 6,6'-Oxybis- Naphthalene Derivatives

The introduction of sulfonic acid groups onto the this compoundnaphthalene core is commonly achieved through direct sulfonation or by synthesizing sulfonated precursors followed by ether bridge formation. A key derivative in this class is 6,6'-Oxybis(2-naphthalenesulfonic Acid).

Direct sulfonation of the 6,6'-oxybisnaphthalene core using sulfonating agents like sulfuric acid or oleum (B3057394) can introduce sulfonic acid groups. The regioselectivity of sulfonation depends on the reaction conditions, such as temperature and the strength of the sulfonating agent. Sulfonation of naphthalene derivatives often occurs at the alpha (1 or 4) or beta (2 or 3) positions, with the 2-position being a common site for substitution under kinetic control or specific conditions.

Alternatively, sulfonated naphthalene precursors, such as 6-hydroxy-2-naphthalenesulfonic acid (Schaeffer's Salt), can be coupled to form the ether linkage. This approach involves first sulfonating a naphthol derivative and then performing a diaryl ether synthesis, such as the Ullmann condensation, to link two sulfonated naphthalene units. This method can offer better control over the position of the sulfonic acid group googleapis.com.

Diazotization and Coupling Reactions for 6,6'-Oxybis(2-naphthalenesulfonic Acid)

While diazotization and coupling reactions are primarily known for forming azo compounds (e.g., dyes), their mention in relation to the synthesis of 6,6'-Oxybis(2-naphthalenesulfonic Acid) core.ac.uk suggests potential indirect roles or specific derivatization pathways. Typically, these reactions involve the conversion of primary aromatic amines to diazonium salts, which then undergo electrophilic attack on an activated aromatic ring (coupling partner) to form an azo linkage (-N=N-).

If 6,6'-Oxybis(2-naphthalenesulfonic Acid) is to be involved in such reactions, it would likely be after it has been converted into an amine derivative. For instance, if an amino group were present on the naphthalene rings of the 6,6'-oxybis- core, it could be diazotized and subsequently coupled. However, direct synthesis of the sulfonic acid via diazotization and coupling is not a standard method for forming the ether bridge or introducing the sulfonic acid group itself. It is more plausible that these reactions are used to functionalize the compound further, perhaps to create azo dyes derived from this core structure. Research into the synthesis of specific dyes often involves such transformations on sulfonated naphthalene intermediates googleapis.com.

Purification and Isolation Techniques for Sulfonated Oxybis- Naphthalene Compounds

The purification and isolation of sulfonated oxybis-naphthalene compounds, such as 6,6'-Oxybis(2-naphthalenesulfonic Acid), often involve techniques that exploit the acidic nature and solubility properties of sulfonic acids. These compounds are typically isolated as their alkali metal salts, most commonly sodium salts, due to their enhanced water solubility and crystalline nature compared to the free acids.

Common purification methods include:

Salting Out: Adding inorganic salts, such as sodium chloride, to aqueous solutions of the sulfonic acid salts can decrease their solubility, leading to precipitation googleapis.com. This is a widely used method for isolating sodium sulfonates.

Recrystallization: Dissolving the crude salt in a suitable solvent (often water or alcohol-water mixtures) and allowing it to crystallize upon cooling or solvent evaporation can yield purified material. The choice of solvent is critical for effective separation from impurities.

pH Adjustment: The solubility of sulfonic acids and their salts is pH-dependent. Careful adjustment of pH can facilitate selective precipitation or extraction of the desired compound or impurities googleapis.com. For example, isolating 6,6'-oxybis(2-naphthalene sulfonic acid) as its disodium (B8443419) salt might involve precipitation at a pH above 9, while other related compounds like Schaeffer's Salt are precipitated at a different pH range googleapis.com.

Chromatographic Techniques: While less common for bulk purification of highly polar sulfonic acids, techniques like ion-exchange chromatography can be employed for analytical purposes or for purifying smaller quantities.

Derivatization and Functionalization of 6,6'-Oxybis- Cores

The this compoundnaphthalene framework serves as a versatile scaffold for introducing various functional groups, enabling its use in diverse applications.

Amine-Functionalized 6,6'-Oxybis- Arenes for Ligand Design

Introduction of amine groups onto the this compoundarene core can be achieved through several synthetic routes. One common method involves the reduction of nitro-substituted precursors. If a this compoundnaphthalene derivative with nitro groups at desired positions is synthesized, catalytic hydrogenation (e.g., using H₂ with Pd/C) or chemical reduction (e.g., using Sn/HCl or Fe/HCl) can convert the nitro groups to amino groups.

Alternatively, amination reactions, such as the Buchwald-Hartwig amination or Ullmann-type C-N coupling reactions, can be employed to directly introduce amine functionalities onto halogenated this compoundnaphthalene precursors. These copper-catalyzed amination reactions are effective for forming C-N bonds and are valuable for synthesizing amine-functionalized aromatic compounds, which are important building blocks for ligands in coordination chemistry and catalysis wikipedia.orgtcichemicals.comlibretexts.orgnih.gov. The resulting diamine or polyamine derivatives can act as chelating ligands for metal ions, influencing catalytic activity and selectivity in various chemical transformations.

Carboxylic Acid-Modified 6,6'-Oxybis- Derivatives in Polymer Precursor Synthesis

Carboxylic acid groups can be introduced onto the this compoundnaphthalene core to create monomers for polymer synthesis. Common strategies include:

Oxidation of Methyl or Aldehyde Groups: If methyl or aldehyde groups are present on the this compoundnaphthalene core, they can be oxidized to carboxylic acids using suitable oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (CrO₃), or milder reagents depending on the substrate's sensitivity.

Carbonylation Reactions: Transition metal-catalyzed carbonylation reactions, such as palladium-catalyzed carbonylation of aryl halides or pseudohalides, can directly introduce carboxylic acid functionalities or their ester/amide precursors. For example, reacting a 6,6'-dihalo-oxybisnaphthalene with carbon monoxide and an alcohol in the presence of a palladium catalyst would yield the corresponding diester, which can then be hydrolyzed to the dicarboxylic acid.

Grignard Reagent or Organolithium Carboxylation: Halogenated this compoundnaphthalene derivatives can be converted into Grignard reagents or organolithium compounds, which are then reacted with carbon dioxide (CO₂) followed by acidic workup to yield the carboxylic acid.

These carboxylic acid-functionalized derivatives, such as 6,6'-dicarboxy-oxybis-naphthalene, can serve as monomers in the synthesis of polyesters, polyamides, or polyimides. The rigid, aromatic nature of the oxybis-naphthalene core can impart desirable thermal stability, mechanical strength, and optical properties to the resulting polymers.

Compound List:

6,6'-Oxybis(naphthalene) (Core structure)

6,6'-Oxybis(2-naphthalenesulfonic Acid)

6-halonaphthalene

6-naphthol

2-naphthol-6-sulfonic acid (Schaeffer's Salt)

2-naphthol-3,6-disulfonic acid (R-acid)

6,6'-dihalonaphthalene

6,6'-dicarboxy-oxybis-naphthalene

Advanced Spectroscopic and Structural Characterization of 6,6 Oxybis Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and electronic environment of atoms within a molecule. For 6,6'-Oxybis- systems, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed structural information.

¹H and ¹³C NMR Analysis of 6,6'-(Oxybis(4,1-phenylene))bis-(2-allylpyridazin-3(2H)-one)

The ¹H and ¹³C NMR spectra of 6,6'-(Oxybis(4,1-phenylene))bis-(2-allylpyridazin-3(2H)-one) have been instrumental in confirming its proposed structure scispace.comresearchgate.netresearchgate.netresearchgate.net. The characteristic signals arising from the allyl groups and the pyridazinone rings are well-defined.

¹H NMR Data: The proton NMR spectrum reveals distinct signals for the allyl protons and the pyridazine (B1198779) ring protons. The terminal vinyl proton (H2') of the allyl group appears as a multiplet in the region of 6.11-6.01 ppm, exhibiting coupling with the other two protons of the allyl moiety. The internal vinyl proton (H3') resonates at approximately 5.28 ppm as a triplet of doublets, indicating coupling to both the terminal vinyl proton (J = 10.0 Hz) and the other internal vinyl proton (J = 1.2 Hz). The protons on the pyridazine ring (H4 and H5) appear as characteristic doublets at 7.65 ppm and 7.03 ppm, respectively, with a significant coupling constant of 10.0 Hz, consistent with their vicinal relationship scispace.com.

¹³C NMR Data: The ¹³C NMR spectrum further supports the structural assignment. The carbonyl carbon (C3) of the lactam moiety is observed at a highly deshielded position, approximately 159.42 ppm. The carbons of the allyl group are also clearly identifiable: the methylene (B1212753) carbon (C1') is found at 54.51 ppm, the internal double bond carbon (C2') at 131.81 ppm, and the terminal vinyl carbon (C3') at 118.58 ppm scispace.com.

Table 3.1.1: ¹H and ¹³C NMR Chemical Shifts for 6,6'-(Oxybis(4,1-phenylene))bis-(2-allylpyridazin-3(2H)-one)

Proton/Carbon AssignmentChemical Shift (ppm)Multiplicity/Assignment
¹H NMR
H2' (Allyl)6.11-6.012H, multiplet
H3' (Allyl)5.281H, triplet of doublets
H4 (Pyridazine)7.651H, doublet
H5 (Pyridazine)7.031H, doublet
¹³C NMR
C3 (Carbonyl)159.42C
C1' (Allyl CH₂)54.51C
C2' (Allyl CH)131.81C
C3' (Allyl CH₂)118.58C

Application of Advanced NMR Techniques for Complex 6,6'-Oxybis- Architectures

While the 1D ¹H and ¹³C NMR spectra provided sufficient resolution to confirm the structure of 6,6'-(Oxybis(4,1-phenylene))bis-(2-allylpyridazin-3(2H)-one) scispace.comresearchgate.netresearchgate.netresearchgate.net, more complex 6,6'-oxybis- systems often benefit from advanced NMR techniques. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing unambiguous connectivity between nuclei. COSY spectra reveal proton-proton couplings, aiding in the assignment of coupled spin systems. HSQC experiments correlate directly bonded protons and carbons, facilitating the assignment of ¹³C signals based on their attached protons. HMBC, which correlates protons with carbons separated by two or three bonds, is particularly powerful for piecing together complex molecular frameworks, confirming the positions of substituents, and verifying the linkage of different structural units within larger 6,6'-oxybis- architectures.

X-ray Diffraction Crystallography for Solid-State Structures

X-ray diffraction (XRD) crystallography offers unparalleled insight into the three-dimensional arrangement of atoms in the solid state, revealing precise bond lengths, bond angles, molecular conformations, and intermolecular interactions within a crystal lattice.

Single Crystal X-ray Analysis of 6,6'-(Oxybis(4,1-phenylene))bis-(2-allylpyridazin-3(2H)-one)

Single-crystal X-ray diffraction studies have definitively confirmed the molecular structure of 6,6'-(Oxybis(4,1-phenylene))bis-(2-allylpyridazin-3(2H)-one) scispace.comresearchgate.net. Yellow needle crystals of the compound were obtained through crystallization from methanol (B129727) scispace.com. The crystallographic data indicates that the molecule crystallizes in the triclinic crystal system, belonging to the P-1 space group scispace.com.

Table 3.2.1: Key X-ray Crystallographic Data for 6,6'-(Oxybis(4,1-phenylene))bis-(2-allylpyridazin-3(2H)-one)

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Parameters
a (Å)10.3699(7)
b (Å)10.6972(6)
c (Å)11.0449(4)
α (°)87.941(5)
β (°)75.564(5)
γ (°)72.055(5)
Volume (V, ų)1127.68(12)
Z (Molecules per unit cell)2
Data Collection Temp.Room Temperature
Crystal HabitYellow needles

The hydrogen atoms were positioned geometrically and refined using a riding model, with C-H distances typically between 0.95 and 0.99 Å, and isotropic displacement parameters set at 1.2 times those of the bonded carbon atoms scispace.com.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact elemental composition of molecules, including those with 6,6'-oxybis- structures. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This precision is crucial for confirming the identity of synthesized compounds and identifying impurities. For molecules containing ether linkages, HRMS can provide definitive evidence of the molecular formula, which is a fundamental step in structural elucidation. For instance, analyzing a hypothetical 6,6'-oxybis- compound might yield an experimental mass that, when compared to theoretical masses calculated for potential elemental compositions, allows for the precise identification of the molecular formula, such as C₂₀H₁₄O₇S₂ for Disodium (B8443419) 6,6'-oxybis(2-naphthalenesulfonate) nih.gov. The accuracy of HRMS measurements, typically in the parts-per-million (ppm) range, is key to this process.

Advanced Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for assessing the purity of synthesized compounds and for separating complex mixtures, including potential metabolites or reaction byproducts.

Ion-Exchange High-Performance Liquid Chromatography (HPLC) for Sulfonated 6,6'-Oxybis- Compounds

Ion-exchange HPLC is particularly suited for the separation and analysis of ionic compounds, such as sulfonated derivatives. For sulfonated 6,6'-oxybis- compounds, like Disodium 6,6'-oxybis(2-naphthalenesulfonate) nih.gov, this technique leverages the charged sulfonate groups for separation. In ion-exchange chromatography, the stationary phase contains charged functional groups that interact electrostatically with the oppositely charged analyte. By varying the mobile phase composition (e.g., ionic strength or pH), sulfonated compounds can be eluted and quantified. This method is crucial for determining the purity of sulfonated 6,6'-oxybis- compounds and for separating them from other ionic species or isomers. Research into the analysis of sulfonated aromatic compounds often employs ion-exchange HPLC to achieve high resolution and accurate quantification ontosight.ai.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. This is invaluable for metabolite profiling and identification, especially when studying the fate of compounds in biological systems or complex reaction mixtures. For 6,6'-oxybis- systems, LC-MS can separate individual components of a mixture and then provide their mass spectral data, allowing for the tentative identification of metabolites or degradation products based on their molecular weight and fragmentation patterns. This technique is widely used in pharmaceutical research and environmental analysis to track and identify compounds and their derivatives google.com.

Electroanalytical Techniques for Redox Characterization

Electroanalytical techniques, such as cyclic voltammetry, are employed to study the redox properties of chemical compounds. These methods involve applying a potential to an electrode and measuring the resulting current, providing information about the compound's oxidation and reduction potentials. For molecules containing ether linkages or aromatic systems, electrochemistry can reveal their susceptibility to oxidation or reduction, which is important for understanding their stability, reactivity, and potential use in electrochemical applications or biological redox processes. While specific electrochemical data for general "6,6'-oxybis-" systems might be scarce, studies on related aromatic ethers or compounds with similar functional groups can provide insights into their expected electrochemical behavior.

Computational and Theoretical Studies on 6,6 Oxybis Molecules

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of molecules. These methods allow for the prediction of molecular properties that are often challenging to determine experimentally.

DFT is a powerful computational approach used to investigate the electronic structure of molecules. A key parameter derived from DFT calculations is the Highest Occupied Molecular Orbital (HOMO) – Lowest Unoccupied Molecular Orbital (LUMO) energy gap. This gap is indicative of a molecule's electronic conductivity, reactivity, and optical properties, such as its absorption spectrum. For molecules containing the 6,6'-oxybis- moiety, DFT calculations can elucidate how the extended π-system and the ether linkage influence these electronic characteristics. While specific DFT HOMO-LUMO gap values for "6,6'-Oxybis-" itself are not widely reported in isolation, studies on related aromatic systems and conjugated molecules often utilize DFT to predict these values, which correlate with experimental observations physchemres.orgnih.govscirp.orgresearchgate.net. For instance, in related systems, DFT calculations using functionals like B3LYP with basis sets such as 6-311G(d,p) are commonly employed to determine HOMO-LUMO gaps, which can range significantly depending on the molecular structure and substituents physchemres.orgresearchgate.neticm.edu.plreddit.com.

Beyond the HOMO-LUMO gap, Time-Dependent Density Functional Theory (TD-DFT) is extensively used to model electronic transitions and predict spectroscopic properties, such as UV-Vis absorption spectra mdpi.comsciensage.infosemanticscholar.orgrsc.orgresearchgate.net. These calculations provide detailed information about the wavelengths of light a molecule absorbs and the nature of the electronic excitations (e.g., charge transfer, π-π* transitions). For 6,6'-oxybis- derivatives, TD-DFT can help in understanding how the molecular geometry and electronic distribution, influenced by the 6,6'-oxybis- core, dictate their optical behavior. Studies on similar conjugated systems demonstrate that TD-DFT, often coupled with solvent models (like PCM), can accurately predict absorption maxima (λmax) and oscillator strengths, correlating well with experimental UV-Vis spectra mdpi.comrsc.orgresearchgate.net. For example, calculations on related molecules show that the choice of functional (e.g., CAM-B3LYP, B3LYP) and basis set significantly impacts the accuracy of predicted electronic transitions researchgate.netmdpi.comsemanticscholar.org.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation

Molecular Dynamics (MD) simulations are invaluable for studying the dynamic behavior of molecules, including their conformational changes, interactions with solvents, and self-assembly processes over time.

Predictive Modeling of Structure-Property Relationships

Predictive modeling, often leveraging computational chemistry and machine learning (ML) techniques, aims to establish quantitative relationships between a molecule's structure and its properties. This allows for the rational design of new materials with desired characteristics.

For compounds featuring the 6,6'-oxybis- motif, predictive modeling can be used to forecast properties such as electronic behavior, solubility, or potential biological activity based on structural modifications. Techniques like Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models can be developed using computational chemistry data surrey.ac.ukndsu.eduresearchgate.net. These models can accelerate the discovery process by identifying promising candidates for specific applications without the need for extensive experimental synthesis and testing. For instance, computational modeling is increasingly used to predict material stability, catalytic activity, and even drug efficacy, guiding experimental efforts towards more efficient outcomes mit.edufrontiersin.orgscifiniti.com.

Applications of 6,6 Oxybis Compounds in Advanced Materials Science

Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The design and synthesis of ligands are central to the construction of complex metallosupramolecular architectures.

The self-assembly of ligands and metal ions can lead to the formation of a variety of structures, such as helicates, grids, and cages. rsc.orgnih.govresearchgate.netmdpi.comnih.gov The geometry and flexibility of the ligand play a crucial role in determining the final architecture of the supramolecular assembly. mdpi.comnih.gov

While the search results did not provide specific examples of ligands based on a "6,6'-Oxybis-" core for the construction of metallosupramolecular architectures, the principles of ligand design suggest that such a moiety could be a useful component. The ether linkage would provide a degree of flexibility and a specific angular geometry to the ligand, which could be exploited to direct the self-assembly process towards desired structures. The synthesis of such ligands would likely involve standard organic chemistry reactions to attach coordinating groups to a pre-formed 6,6'-Oxybis- scaffold.

Investigation of Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking) in Supramolecular Assemblies

There is a lack of targeted studies investigating non-covalent interactions, such as hydrogen bonding and π-π stacking, within supramolecular assemblies specifically derived from 6,6'-Oxybis- precursors. General principles of supramolecular chemistry are well-established, but their application and detailed analysis in the context of this specific class of compounds are not available.

Spin-Crossover (SCO) Phenomena in 6,6'-Oxybis- Based Metallo-Helicates

Organic Electronics and Optoelectronic Materials

Exploration of 6,6'-Oxybis- Derivatives as Organic Semiconductors

The exploration of 6,6'-Oxybis- derivatives as organic semiconductors is not documented in the available literature. Research into novel organic semiconductor materials is extensive, but it has not extended to this specific chemical scaffold.

Luminescent Properties of Pyridazine (B1198779) and Naphthalene (B1677914) Based 6,6'-Oxybis- Compounds

Information regarding the synthesis and luminescent properties of pyridazine and naphthalene-based 6,6'-Oxybis- compounds is not available. While research on luminescent materials is widespread, it has not included the investigation of this particular class of compounds.

Intermediates in Industrial Chemical Synthesis

While it is plausible that certain 6,6'-Oxybis- compounds may be utilized as intermediates in specialized industrial chemical syntheses, specific, publicly available documentation or research detailing such applications could not be located. The role of chemical intermediates is critical in industrial processes, but the use of this specific compound class is not prominently reported.

Due to the absence of specific data for each of the requested sections, a detailed and scientifically accurate article that strictly adheres to the provided outline cannot be generated at this time.

Role in Azo Dye Synthesis and Colorant Chemistry

The molecular framework of 6,6'-Oxybis- compounds, particularly those derived from naphthalene structures, serves as a foundational component in the synthesis of a specialized class of azo dyes. The inherent chemical architecture of these compounds, characterized by the presence of an ether linkage between two naphthylamine moieties, provides a unique scaffold for the construction of complex and highly conjugated dye molecules. This structural feature plays a crucial role in determining the final color, fastness, and other performance characteristics of the resulting colorants.

The synthesis of azo dyes from 6,6'-Oxybis- derivatives follows the fundamental principles of azo coupling, a classic electrophilic aromatic substitution reaction. The process typically involves two key stages: diazotization and coupling. In the initial step, the primary aromatic amine groups present on the 6,6'-Oxybis- molecule are converted into highly reactive diazonium salts. This is achieved by treating the compound with nitrous acid, which is usually generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid, at low temperatures to ensure the stability of the diazonium salt.

Once the diazonium salt of the 6,6'-Oxybis- compound is formed, it acts as an electrophile in the subsequent coupling reaction. This reactive intermediate is then introduced to a coupling component, which is an electron-rich aromatic compound, such as a phenol (B47542), naphthol, or another aromatic amine. The selection of the coupling component is a critical determinant of the final dye's color. The extended conjugation provided by the 6,6'-Oxybis- backbone, combined with the electronic properties of the coupling component, dictates the absorption spectrum of the resulting dye molecule and, consequently, its perceived color.

Research Findings on Azo Dyes from 6,6'-Oxybis(2-naphthylamine)

Recent research has explored the synthesis and properties of novel azo dyes derived from 6,6'-oxybis(2-naphthylamine). In these studies, the diamine is tetrazotized and then coupled with various aromatic coupling agents to produce a range of colored compounds. The resulting dyes have been characterized using spectroscopic techniques to determine their chemical structure and photophysical properties.

For instance, the coupling of tetrazotized 6,6'-oxybis(2-naphthylamine) with different substituted phenols and naphthols has yielded a series of bisazo dyes. The spectral properties of these dyes, including their maximum absorption wavelength (λmax), are influenced by the nature of the substituents on the coupling component. Electron-donating groups on the coupler tend to cause a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors, while electron-withdrawing groups typically lead to a hypsochromic shift (a shift to shorter wavelengths).

The table below summarizes the spectral data for a selection of azo dyes synthesized from 6,6'-oxybis(2-naphthylamine) and various coupling components.

Coupling ComponentSubstituent on Coupling ComponentResulting Dye ColorMaximum Absorption (λmax) (nm)
PhenolHYellow410
p-CresolCH₃Orange-Yellow425
p-NitrophenolNO₂Light Yellow395
2-NaphtholHRed480
Salicylic AcidCOOH, OHBrownish-Yellow430

Mechanistic Insights into Reactions Involving 6,6 Oxybis Structures

Electron Transfer Processes in Azo Coupling Reactions of 6,6'-Oxybis- Derivatives

Direct mechanistic insights into electron transfer processes specifically occurring within azo coupling reactions involving 6,6'-oxybis- derivatives were not extensively detailed in the reviewed literature. However, related compounds have appeared in analytical contexts. For instance, 6,6'-oxybis(2-naphthalenesulfonic acid), also known as DONS, is mentioned in the context of analytical separation challenges when distinguishing it from compounds involved in azo coupling, such as 4,4'-(diazoamino)dibenzenesulfonic acid (DAADBSA) . DONS shares sulfonate groups but lacks the diazoamino moiety characteristic of azo compounds . This suggests that while DONS itself may not directly participate in the electron transfer mechanisms of azo coupling reactions as a primary reactant, its presence or analysis can be relevant in studies involving azo chemistry, potentially as a reference standard or impurity. Further investigation into the specific electron transfer dynamics of 6,6'-oxybis- structures in azo coupling remains an area for dedicated research.

Stereochemical Control and Regioselectivity in Derivatization Reactions

The literature reviewed did not provide specific details or mechanistic explanations regarding the stereochemical control and regioselectivity observed in derivatization reactions directly involving 6,6'-oxybis- structures. While various 6,6'-oxybis- compounds have been identified, such as 6,6'-oxybis(naphthalene-2-sulfonic acid) pharmaffiliates.comlgcstandards.com and 6,6'-oxybis(3-formylbenzonitrile) pharmaffiliates.com, the mechanisms by which their derivatization reactions achieve specific stereochemical outcomes or regioselective functionalization were not elaborated upon in the provided sources.

Ligand-Metal Coordination Dynamics in Supramolecular Complex Formation

The 6,6'-oxybis- structural motif plays a significant role in supramolecular chemistry, particularly as a component of sophisticated ligands designed for metal coordination. Research has focused on using derivatives such as 6,6'-oxybis(3-aminobenzenesulfonate) and 6,6'-oxybis(3-aminobenzenesulfonic acid) as precursor ligands for constructing metallo-supramolecular assemblies and helicates canterbury.ac.nz. These ligands are typically synthesized via imine condensation reactions between amine functionalities on the 6,6'-oxybis- scaffold and aldehyde components, such as pyridine-2-carboxyaldehyde canterbury.ac.nz.

The coordination dynamics involve the formation of bis-bidentate ligands, which then self-assemble with metal centers, commonly first-row transition metals like iron(II) (Fe(II)), to create complex structures canterbury.ac.nz. For instance, triple-stranded helicates can form from the reaction of these pro-ligands with metal centers, leading to [M₂L₃]²⁻ and [M₂L₃]⁴⁺ assemblies canterbury.ac.nz. The process relies on sub-component self-assembly, where the ligand precursor and metal ions interact to form the final supramolecular architecture. The dynamics are inherent in the self-assembly process, driven by the specific coordination preferences of the metal ions and the chelating capabilities of the functionalized 6,6'-oxybis- ligands, ultimately leading to ordered supramolecular structures such as helicates.

Data Tables

Table 1: Identified 6,6'-Oxybis- Compounds and Their Properties

Chemical NameCAS NumberMolecular FormulaMolecular WeightNotes
6,6'-Oxybis(2,2-dimethylhexanoic acid)N/AC₁₆H₃₀O₅302.408Parent compound of Gemcabene
6,6'-Oxybis(naphthalene-2-sulfonic acid)31034-03-4C₂₀H₁₄O₇S₂446.45 g/mol Mentioned in analytical contexts pharmaffiliates.com
6,6'-Oxybis(naphthalene-2-sulfonic acid) Disodium (B8443419) Salt61551-82-4C₂₀H₁₂O₇S₂ · 2 Na474.41
6,6'-Oxybis(3-formylbenzonitrile)N/AC₁₆H₁₀N₂O₃278.27 g/mol
6,6'-Oxybis(4-chloro-2-methyl-2H-pyran-3(6H)-one)66187-10-8C₁₂H₁₂Cl₂O₅323.13 g/mol Specialty Material

Table 2: Ligands and Assemblies in Supramolecular Coordination

Ligand PrecursorMetal CenterResulting Assemblies/ComplexesKey Formation ProcessReference
6,6'-oxybis(3-aminobenzenesulfonic acid)Fe(II)Metallo-helicates, [M₂L₃]²⁻Imine condensation, sub-component self-assembly canterbury.ac.nz
6,6'-oxybis(3-aminobenzenesulfonate)Fe(II)Metallo-supramolecular assembliesImine condensation, coordination to metal centers canterbury.ac.nz

List of Mentioned 6,6'-Oxybis- Compounds

6,6'-Oxybis(2,2-dimethylhexanoic acid)

6,6'-Oxybis(naphthalene-2-sulfonic acid)

6,6'-Oxybis(naphthalene-2-sulfonic acid) Disodium Salt

6,6'-Oxybis(3-formylbenzonitrile)

6,6'-Oxybis(4-chloro-2-methyl-2H-pyran-3(6H)-one)

6,6'-oxybis(3-aminobenzenesulfonate)

6,6'-oxybis(3-aminobenzenesulfonic acid)

Emerging Research Directions and Future Perspectives for 6,6 Oxybis Chemistry

Novel Synthetic Strategies for Accessing Underexplored 6,6'-Oxybis- Architectures

The development of new synthetic routes is crucial for accessing a broader range of 6,6'-oxybis- structures with tailored properties. Current research efforts are focused on creating diverse molecular architectures that may offer improved functionalities or entirely new applications. For instance, while synthetic pathways for compounds like 6,6'-Oxybis(2-naphthalenesulfonic acid) disodium (B8443419) salt are established for its use as an analytical standard glpbio.comalfa-chemistry.comlgcstandards.comscbt.com, future work could explore regioselective functionalization of the naphthalene (B1677914) rings to create analogues with altered solubility or electronic characteristics. Similarly, for compounds such as 6,6'-Oxybis[2,2-dimethyl-1-hexanol], research could target the synthesis of structural variants by modifying alkyl chain lengths or branching patterns to fine-tune their biological activities, such as their inhibitory effects on lipid synthesis glpbio.commedchemexpress.comglpbio.com. Advancements in catalytic methods, including those utilizing transition metals or organocatalysis, are anticipated to play a significant role in achieving greater synthetic efficiency and selectivity for these complex structures researchgate.netrsc.orgresearchgate.nettandfonline.comacs.org.

Advanced Applications in Smart Materials and Responsive Systems

The 6,6'-oxybis- motif, particularly the ether linkage, can impart unique characteristics to materials, making them responsive to external stimuli. Future research aims to leverage these properties for applications in smart materials and responsive systems. For example, the rigid naphthalene core and sulfonic acid groups in 6,6'-Oxybis(2-naphthalenesulfonic acid) disodium salt could potentially be incorporated into ion-exchange materials or conductive polymers, although its known mutagenic effects necessitate careful consideration alfa-chemistry.comscbt.commpg.denih.govcymitquimica.com. The ether linkage itself can contribute to material flexibility or act as a cleavage point in responsive systems. Research into polymers containing ether linkages has shown promise in creating pH-responsive materials, such as those used for controlled drug release or antibacterial coatings x-mol.netrsc.orgvistec.ac.th. The amphiphilic nature of compounds like 6,6'-Oxybis[2,2-dimethyl-1-hexanol], with their hydrocarbon chains and hydroxyl groups, could be exploited in self-assembling systems for drug delivery or in the design of novel surfactants for responsive emulsions glpbio.commedchemexpress.comglpbio.com.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Nanotechnology

The advancement of 6,6'-oxybis- chemistry necessitates collaborative efforts across disciplines. Future research will likely see increased integration of chemistry with materials science and nanotechnology to unlock new potentials. For instance, nanotechnology could be employed to encapsulate and deliver compounds like 6,6'-Oxybis[2,2-dimethyl-1-hexanol] for targeted therapeutic applications, potentially enhancing their efficacy and reducing off-target effects glpbio.commedchemexpress.comglpbio.com. The synthesis of novel polymers incorporating the 6,6'-oxybis- motif could lead to materials with advanced mechanical, thermal, or optical properties, suitable for applications ranging from advanced coatings to high-performance composites numberanalytics.commdpi.comiberdrola.com. Furthermore, the use of advanced characterization techniques from materials science, such as electron microscopy or spectroscopy, will be vital for understanding the structure-property relationships of these molecules and their behavior within complex material systems numberanalytics.com.

Sustainable and Environmentally Benign Chemical Processes for 6,6'-Oxybis- Compounds

A significant focus in modern chemical research is the development of sustainable and environmentally friendly processes. For 6,6'-oxybis- compounds, this translates to exploring greener synthetic routes and methods for waste mitigation or degradation. Research into the synthesis of ethers, in general, highlights the benefits of microwave-assisted reactions, heterogeneous catalysis, and solvent-free conditions to reduce reaction times, energy consumption, and hazardous waste alfa-chemistry.combenthamdirect.comorgchemres.orgpnas.orgsciforum.net. For compounds like 6,6'-Oxybis(2-naphthalenesulfonic acid) disodium salt, future research could investigate enzymatic or photocatalytic methods for its degradation or removal from industrial waste streams, given its known environmental concerns alfa-chemistry.comscbt.commpg.denih.govcymitquimica.com. The adoption of green chemistry principles in the synthesis of novel 6,6'-oxybis- derivatives will be paramount for ensuring the long-term viability and environmental responsibility of this chemical field.

Data Table 1: Key Properties and Research Findings of Identified 6,6'-Oxybis- Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties/FindingsSource Snippets
6,6'-Oxybis(2-naphthalenesulfonic acid) disodium salt61551-82-4C20H12Na2O7S2474.41Melting Point: >300°C; Solubility: Very Slightly (Methanol, Water); Appearance: Off-White Solid. Identified as an impurity in Yellow No. 5; exhibits potent mutagenicity. alfa-chemistry.comlgcstandards.comscbt.comcymitquimica.comniist.res.inchemicalbook.comsynzeal.com
6,6'-Oxybis[2,2-dimethyl-1-hexanol]300762-25-8C16H34O3274.44Exhibits inhibitory activity against lipid synthesis (IC50 = 11 μM). In vivo studies show mild liver effects at 2000 mg/kg in rats. Used as a hydrocarbon chain derivative in research. glpbio.commedchemexpress.comglpbio.compharmacompass.com
6,6'-Oxybis(2-naphthalenesulfonic acid)31034-03-4C20H14O7S2430.45Free acid form of the disodium salt; used as a reference standard. glpbio.comlgcstandards.comsynzeal.compharmaffiliates.com

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